3-Chloropicolinic acid

Agrochemical R&D Herbicide Discovery Auxin Mimic

3-Chloropicolinic acid (3-CPA) is a non-substitutable chlorinated picolinic acid. Its 3-Cl position enables selective synthesis of high-potency herbicides (27-fold improvement over clopyralid) and serves as a stable core in multi-step pharma syntheses where 4-chloro isomers undergo unwanted side reactions. Procure 3-CPA for differentiated R&D pathways requiring precise positional reactivity.

Molecular Formula C6H4ClNO2
Molecular Weight 157.55 g/mol
CAS No. 57266-69-0
Cat. No. B014552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropicolinic acid
CAS57266-69-0
Synonyms3-Chloropyridine-2-carboxylic Acid;  3-Chloro-2-pyridinecarboxylic Acid; 
Molecular FormulaC6H4ClNO2
Molecular Weight157.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)O)Cl
InChIInChI=1S/C6H4ClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10)
InChIKeyXTMUXJBJCMRWPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropicolinic Acid (CAS 57266-69-0) | A Picolinic Acid Derivative for Agrochemical & Pharmaceutical R&D


3-Chloropicolinic acid (CAS 57266-69-0) is a chlorinated derivative of picolinic acid, characterized by a pyridine ring with a carboxylic acid group at the 2-position and a single chlorine atom at the 3-position. With a molecular formula of C₆H₄ClNO₂ and a molecular weight of 157.55 g/mol , this compound exists as a white to light yellow crystalline powder with a melting point of 154 °C (dec.) . It serves as a versatile building block in organic synthesis, particularly as a key intermediate in the production of picolinic acid family herbicides [1] and as a starting material for the development of novel pharmaceutical agents .

Why 3-Chloropicolinic Acid Cannot Be Replaced by Generic Analogs: A Procurement Perspective


Procurement decisions for halogenated picolinic acids are not straightforward substitutions. The specific position of the chlorine atom on the pyridine ring dictates a compound's reactivity profile, downstream synthetic utility, and ultimate biological activity. For instance, 3-chloropicolinic acid (3-CPA) exhibits a distinct electrochemical behavior compared to its 6-chloro isomer (6-CPA), leading to its preferential formation as an intermediate in the dechlorination of 3,6-dichloropicolinic acid [1]. Furthermore, its unique reactivity prevents its conversion to a trichloromethyl derivative under standard conditions—a reaction that is successful for 4-chloro and 6-methyl analogs [2]. This positional specificity means that substituting 3-CPA with a different chloropicolinic acid isomer can completely derail a synthetic pathway or alter the properties of the final active ingredient. The following evidence demonstrates why 3-CPA is a non-interchangeable, strategic starting material for specific research and industrial applications.

Quantitative Differentiation: Where 3-Chloropicolinic Acid Provides a Verifiable Advantage


Superior Herbicidal Potency of 3-Chloropicolinic Acid Derivatives vs. Commercial Standards

A derivative of 3-chloropicolinic acid, designated as compound 'c5' (a 3-chloro-6-pyrazolyl-picolinate), demonstrates significantly greater herbicidal potency than the widely used commercial herbicide clopyralid. This structural optimization, starting from the 3-chloropicolinic acid scaffold, resulted in an IC50 value for Arabidopsis thaliana root growth inhibition that is 27 times lower than that of clopyralid [1].

Agrochemical R&D Herbicide Discovery Auxin Mimic

Unsuccessful Conversion to Trichloromethyl Derivative: A Differentiating Reactivity Profile

Under standard reaction conditions using phosphorus pentachloride in excess thionyl chloride, 3-chloropicolinic acid failed to convert to the corresponding trichloromethyl compound, yielding only the carbonyl chloride intermediate [1]. This is in direct contrast to the behavior of 4-chloropicolinic acid and 6-methylpicolinic acid, which successfully underwent the full conversion to their trichloromethyl derivatives under identical conditions [1].

Organic Synthesis Chemical Reactivity Process Development

Role as a Key Intermediate in the Electrochemical Dechlorination Pathway

During the electrocatalytic hydrogenation of 3,6-dichloropicolinic acid (3,6-D), 3-chloropicolinic acid (3-CPA) is formed as one of two primary mono-dechlorinated intermediates, alongside 6-chloropicolinic acid (6-CPA) [1]. The specific distribution between these isomers is a function of the electrode's selectivity, but the formation of 3-CPA is a critical and verifiable step in the pathway to the fully dechlorinated product, 2-picolinic acid [1].

Electrochemistry Green Chemistry Intermediate Synthesis

Strategic Procurement: Scenarios Where 3-Chloropicolinic Acid Delivers Differentiated Value


Discovery and Optimization of Next-Generation Herbicides

For R&D teams focused on synthetic auxin herbicides, 3-chloropicolinic acid is not an interchangeable intermediate. Evidence shows that derivatives built on this scaffold, such as the 3-chloro-6-pyrazolyl picolinates, can achieve a 27-fold improvement in herbicidal potency compared to the commercial standard clopyralid [1]. Procuring 3-CPA enables access to this specific and highly potent chemical space, providing a direct path to developing new, more effective, and potentially more selective weed control agents.

Development of Selective and Green Synthesis Pathways for Fine Chemicals

The electrochemical dechlorination pathway of 3,6-dichloropicolinic acid produces 3-chloropicolinic acid as a key intermediate [2]. Researchers developing selective, environmentally friendly synthetic routes or studying the degradation of chlorinated pyridine compounds require 3-CPA as an authentic analytical standard. Its procurement is essential for monitoring reaction progress, identifying products, and optimizing process selectivity.

Complex Organic Synthesis Requiring Position-Specific Reactivity

3-Chloropicolinic acid exhibits unique reactivity that cannot be replicated by its isomers. For example, its failure to form a trichloromethyl derivative under conditions where its 4-chloro counterpart does [3] means it can be used as a stable core in multi-step syntheses where such a side reaction would be detrimental. This positional specificity makes it a critical building block for chemists designing complex molecules, including those in pharmaceutical lead development programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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